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Compound of Interest

Compound Name: AZD-9164 bromide

Cat. No.: B605786

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZD-9164 bromide's performance in key
functional assays against other prominent muscarinic M3 receptor antagonists. The data
presented is intended to assist researchers and drug development professionals in evaluating
the pharmacological profile of AZD-9164 bromide and its potential applications in respiratory
disease research.

Introduction

AZD-9164 bromide is a potent and selective long-acting muscarinic M3 receptor antagonist.[1]
[2] It was developed for the potential treatment of chronic obstructive pulmonary disease
(COPD).[1][3] The mechanism of action for AZD-9164 involves the blockade of acetylcholine-
induced bronchoconstriction mediated by the M3 receptor on airway smooth muscle. While it
reached Phase Il clinical trials, its development was discontinued.[4] Nevertheless, AZD-9164
remains a valuable tool for in vitro and in vivo research of M3 receptor pharmacology. This
guide benchmarks its performance against established M3 antagonists such as tiotropium,
darifenacin, solifenacin, oxybutynin, and tolterodine.

In Vitro Functional Performance

The following tables summarize the in vitro binding affinities and functional potencies of AZD-
9164 bromide and comparator compounds at the human muscarinic M3 receptor.
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ble 1: - indi init

Compound pKi (M3 Receptor) Reference
Data not publicly available in
searched articles; refer to

AZD-9164 . o [5]
primary publication by Mete A,
et al. (2011)

Tiotropium 99-10.1

Darifenacin 9.1

Solifenacin 8.0

Oxybutynin 8.9

Tolterodine 8.5

Higher pKi values indicate greater binding affinity.

Table 2: In Vitro Functional Potency
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pA2 | pIC50 (M3
Compound Assay Type Reference
Receptor)

Data not publicly

available in searched
AZD-9164 articles; refer to [5]

primary publication by

Mete A, et al. (2011)

i ] Functional
Tiotropium ) ~9.0-95
Antagonism
] ) Functional
Darifenacin ) 8.8
Antagonism
) ) Functional
Solifenacin ) 7.44
Antagonism
] Functional
Oxybutynin ) 8.5
Antagonism
) Functional
Tolterodine ) 8.6
Antagonism

pAZ2 is the negative logarithm of the molar concentration of an antagonist that produces a two-
fold rightward shift in an agonist's concentration-response curve. plC50 is the negative
logarithm of the molar concentration of an antagonist that inhibits a response by 50%. Higher
values indicate greater potency.

In Vivo Functional Performance: Clinical Efficacy in
COPD

A key clinical trial (NCT00939211) directly compared the bronchodilatory effects of inhaled
AZD-9164 with tiotropium in patients with COPD. The primary endpoint was the change in
Forced Expiratory Volume in one second (FEV1).

Table 3: Comparison of Bronchodilator Effects in COPD
Patients
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Trough FEV1

Peak FEV1
(22-26h post-
Treatment Dose Change from Reference
. dose) vs.
Baseline ) .
Tiotropium
AZD-9164 100 ug +12% - [6]
Larger effect (p <
AZD-9164 400 g +17% [6]
0.05)
Larger effect (p <
AZD-9164 1200 pg +12% [6]
0.05)
Tiotropium 18 ug Not specified - [6]
Placebo - Not specified - [6]

These results indicate that AZD-9164 produced a significant and long-lasting bronchodilator
effect in COPD patients, with the 400 pg dose showing a greater peak effect than the 100 g
and 1200 ug doses.[6] Notably, at 400 pg and 1200 pg, AZD-9164 demonstrated a larger effect
on trough FEV1 compared to tiotropium, suggesting a longer duration of action.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay (for pKi determination)

This protocol outlines the general procedure for determining the binding affinity of a test
compound to the M3 muscarinic receptor using a competitive radioligand binding assay.

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human
Embryonic Kidney (HEK) 293 cells stably expressing the human M3 muscarinic receptor.

Radioligand: [3H]-N-methylscopolamine ([H]-NMS), a non-selective muscarinic antagonist.

Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, pH 7.4.

Procedure:
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1. Incubate the receptor membranes with a fixed concentration of [3H]-NMS and varying
concentrations of the unlabeled test compound (e.g., AZD-9164) in the assay buffer.

2. To determine non-specific binding, a parallel set of incubations is performed in the
presence of a high concentration of a non-labeled antagonist (e.g., atropine).

3. Incubate at room temperature for a sufficient time to reach equilibrium.
4. Separate the bound and free radioligand by rapid filtration through glass fiber filters.
5. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

6. Measure the radioactivity retained on the filters using a liquid scintillation counter.

o Data Analysis:
1. Calculate specific binding by subtracting non-specific binding from total binding.

2. Plot the percentage of specific binding against the logarithm of the test compound
concentration.

3. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) by non-linear regression analysis.

4. Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 /
(1 + [L])/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Functional Antagonism Assays (for pA2/pIC50
determination)

This assay measures the ability of an antagonist to inhibit agonist-induced increases in
intracellular calcium.

e Cell Line: CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.

o Agonist: Carbachol or acetylcholine.
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e Procedure:

1. Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to
adhere overnight.

2. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable
buffer.

3. Pre-incubate the cells with varying concentrations of the antagonist (e.g., AZD-9164) for a
specified period.

4. Stimulate the cells with a fixed concentration of the agonist (typically the EC80
concentration).

5. Measure the change in fluorescence intensity over time using a fluorescence plate reader.
o Data Analysis:

1. Determine the inhibitory effect of the antagonist at each concentration.

2. Plot the percentage of inhibition against the logarithm of the antagonist concentration.

3. Calculate the pIC50 value from the resulting concentration-response curve.

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product
of M3 receptor activation.

e Cell Line: CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.
e Agonist: Carbachol or acetylcholine.
e Procedure:

1. Culture cells in a suitable microplate.

2. Pre-incubate the cells with varying concentrations of the antagonist (e.g., AZD-9164).
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3. Stimulate the cells with the agonist in the presence of LiCl (which inhibits the degradation
of IP1).

4. Lyse the cells and detect the accumulated IP1 using a competitive immunoassay format,
often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.

o Data Analysis:
1. Generate a standard curve for IP1.
2. Determine the concentration of IP1 produced at each antagonist concentration.

3. Plot the percentage of inhibition of agonist-induced IP1 accumulation against the logarithm
of the antagonist concentration.

4. Calculate the pIC50 value from the concentration-response curve.

In Vivo Forced Expiratory Volume in one second (FEV1)
Measurement

This protocol describes the methodology used in the clinical trial comparing AZD-9164 and
tiotropium.[6]

o Study Population: Patients with a clinical diagnosis of stable, moderate-to-severe COPD.

o Equipment: Spirometer meeting American Thoracic Society/European Respiratory Society
standards.

e Procedure:
1. Establish a baseline FEV1 measurement for each patient before drug administration.

2. Administer the inhaled study drug (AZD-9164, tiotropium, or placebo) via a nebulizer or
dry powder inhaler.

3. Perform serial spirometry measurements at predefined time points post-dose (e.g., 5, 15,
30 minutes, and 1, 2, 4, 6, 8, 12, 22, 23, 24, 25, 26 hours).
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4. For each time point, the highest FEV1 from at least three acceptable and reproducible
maneuvers is recorded.

o Data Analysis:
1. Calculate the change in FEV1 from baseline at each time point for each treatment group.

2. Determine the peak FEV1 (the maximum increase from baseline) and the trough FEV1
(the FEV1 at the end of the dosing interval, typically 22-26 hours post-dose).

3. Compare the FEV1 responses between the different treatment groups using appropriate
statistical methods.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the M3 muscarinic receptor signaling pathway and a general
workflow for a competitive radioligand binding assay.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Cytosol

PKC Activation

Ca?* Release
(from ER)

Cell Membrane

AZD-9164 Binds & Blocks
(Antagonist)

Binds & Activates

M3 Receptor
Acetylcholine

Smooth Muscle
Contraction

Activates Gg/11 Protein

Prepare Receptor Prepare Radioligand,
Membranes Test Compound, and Buffers

'

Incubate Membranes with
Radioligand & Test Compound

Separate Bound & Free
Ligand via Filtration
Measure Radioactivity
of Bound Ligand

l

Data Analysis
(IC50 & Ki Calculation)

:

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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